molecular formula C66H72O18 B1599168 Amine ionophore I CAS No. 97600-45-8

Amine ionophore I

Cat. No.: B1599168
CAS No.: 97600-45-8
M. Wt: 1153.3 g/mol
InChI Key: LSVIETSWDFUREK-UHFFFAOYSA-N
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Description

Amine ionophore I is a chemical species that reversibly binds ions . Many ionophores are lipid-soluble entities that transport ions across the cell membrane . Ionophores catalyze ion transport across hydrophobic membranes, such as liquid polymeric membranes or lipid bilayers found in living cells or synthetic vesicles .


Synthesis Analysis

The synthesis of amines involves various methods. Primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide . Alkylations of primary and secondary amines are difficult to control and often give mixtures of products . Other methods include reductive amination of aldehydes or ketones, Hofmann or Curtius rearrangements .


Molecular Structure Analysis

The molecular structure of this compound is represented by the empirical formula C66H72O18 . It has a molecular weight of 1153.27 . The compound is also known as Calix6arene-hexaacetic acid hexaethylester .


Chemical Reactions Analysis

Amines generally undergo two most general reactions—alkylation and acylation . Primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide . Amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .


Physical and Chemical Properties Analysis

The structure and physical properties of amines depend on their classification. For primary and secondary amines, H-bond donation distinguishes their properties and reactivity from tertiary amines . The main chemical property of amines is their ability to act as weak organic bases .

Scientific Research Applications

pH Sensing in Environmental Monitoring

Amine ionophores have been explored for use in pH-sensitive membranes, particularly for acid rain monitoring. Lipophilic tertiary amines, such as a branched isomer of octylamine, have shown linear response ranges suitable for real rainwater sample analysis. This use of amine ionophores in pH-ion-selective field-effect transistors (ISFETs) demonstrates their potential in environmental monitoring applications (Wakida et al., 2000).

Histamine Detection in Medical Research

In the medical field, amine ionophores have been utilized in the development of ionophore-based nanosensors for in vivo monitoring of histamine levels. This application is particularly significant for capturing rapid kinetics of histamine, which are challenging to measure through standard approaches like blood sampling. Such advancements in nanosensor technology highlight the importance of amine ionophores in medical research (Cash & Clark, 2012).

Heavy Metal Ion Detection

Amine ionophores have been integrated into ion-selective electrodes (ISEs) for the detection of heavy metal ions like Chromium(VI) and Cadmium(II). These ionophores, when immobilized onto poly(vinyl chloride) (PVC) matrices, offer high selectivity and sensitivity, making them valuable tools in environmental and analytical chemistry for monitoring heavy metal contamination (Choi, Minoura, & Moon, 2005); (Khamjumphol et al., 2011).

Fluorescence and Imaging in Biochemistry

The unusual fluorescence properties of tertiary aliphatic amines have been leveraged in the synthesis of fluorescent materials for cell imaging, biosensing, and drug delivery. This application showcases the potential of amine ionophores in creating new materials for bioimaging and therapeutic applications (Sun, Hong, & Pan, 2012).

Fluorescence Modulation in Chemical Sensing

Amines significantly influence the fluorescence properties of organic dyes and are crucial in the development of chemosensors. Mechanistic insights into twisted intramolecular charge transfer (TICT) and other fluorescence modulation mechanisms by amines have broad applications in designing fluorophores for chemical sensing (Chen & Fang, 2023).

Safety and Hazards

According to the safety data sheet, Amine ionophore I is not considered hazardous by the 2012 OSHA Hazard Communication Standard .

Properties

IUPAC Name

ethyl 2-[[38,39,40,41,42-pentakis(2-ethoxy-2-oxoethoxy)-37-heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(37),3(42),4,6,9(41),10,12,15(40),16,18,21,23,25(39),27,29,31(38),33,35-octadecaenyl]oxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H72O18/c1-7-73-55(67)37-79-61-43-19-13-20-44(61)32-46-22-15-24-48(63(46)81-39-57(69)75-9-3)34-50-26-17-28-52(65(50)83-41-59(71)77-11-5)36-54-30-18-29-53(66(54)84-42-60(72)78-12-6)35-51-27-16-25-49(64(51)82-40-58(70)76-10-4)33-47-23-14-21-45(31-43)62(47)80-38-56(68)74-8-2/h13-30H,7-12,31-42H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSVIETSWDFUREK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C2CC3=C(C(=CC=C3)CC4=C(C(=CC=C4)CC5=C(C(=CC=C5)CC6=CC=CC(=C6OCC(=O)OCC)CC7=CC=CC(=C7OCC(=O)OCC)CC1=CC=C2)OCC(=O)OCC)OCC(=O)OCC)OCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H72O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399383
Record name Amine ionophore I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1153.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97600-45-8
Record name Amine ionophore I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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